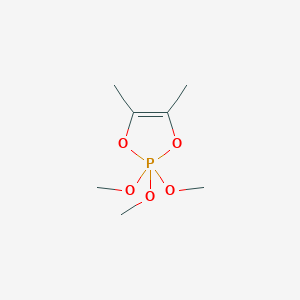
2,2,2-Trimethoxy-4,5-dimethyl-1,3-dioxaphospholene
Cat. No. B158989
Key on ui cas rn:
1665-79-8
M. Wt: 210.16 g/mol
InChI Key: FMHPXHSMBAZDOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07794767B2
Procedure details


In a dried flask, 2,3-butanedione (17.20 g, 0.20 mol) was added very slowly at 0-5° C. to trimethyl phosphite (27.28 g, 0.22 mol). The reaction mixture was stirred at room temperature overnight and then distilled (40-47° C./0.1 Torr) using a Vigreux-column. Pure 2,2,2-tri(methoxy)-4,5-dimethyl-1,3,2-dioxaphosphole (35.04 g) was recovered (yield: 83%).


Yield
83%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2](=[O:6])[C:3](=[O:5])[CH3:4].[P:7]([O:12][CH3:13])([O:10][CH3:11])[O:8][CH3:9]>>[CH3:9][O:8][P:7]1([O:12][CH3:13])([O:10][CH3:11])[O:6][C:2]([CH3:1])=[C:3]([CH3:4])[O:5]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
17.2 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(C)=O)=O
|
|
Name
|
|
|
Quantity
|
27.28 g
|
|
Type
|
reactant
|
|
Smiles
|
P(OC)(OC)OC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled (40-47° C./0.1 Torr)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Pure 2,2,2-tri(methoxy)-4,5-dimethyl-1,3,2-dioxaphosphole (35.04 g) was recovered (yield: 83%)
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
COP1(OC(=C(O1)C)C)(OC)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 83% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
